2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-17-8-3-14(12-18(17)23)13-26-16-6-4-15(5-7-16)21-24-10-9-19(25-21)20-2-1-11-27-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFXTWIEWYXHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context. For example, in a biological context, it might interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine , with CAS number 477862-31-0 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C21H14Cl2N2OS
- Molecular Weight : 413.33 g/mol
- Purity : >90%
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenols with thiophene derivatives in the presence of appropriate catalysts. The structural characteristics of the compound suggest potential interactions with various biological targets due to the presence of both electron-donating and electron-withdrawing groups.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with notable inhibition zones and low minimum inhibitory concentrations (MIC) . The presence of the dichlorobenzyl group may enhance this activity through improved lipophilicity and membrane penetration.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| This compound | S. aureus | 18 | 16 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. Results indicate that it exhibits significant free radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| Hydroxyl Radical Scavenging | 38 |
Anticancer Activity
Emerging studies suggest that pyrimidine derivatives can act as anticancer agents. Structural modifications in compounds like this compound may enhance their efficacy against various cancer cell lines. Preliminary results indicate promising cytotoxic effects against breast cancer cell lines, with further investigations needed to elucidate the mechanisms involved .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives, including those structurally related to our compound of interest, displayed significant antimicrobial properties against both gram-positive and gram-negative bacteria. The study highlighted the importance of substituents in enhancing biological activity .
- Antioxidant Studies : Another research focused on evaluating the antioxidant capacity of similar compounds using various assays. The results showed that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their potential use in preventing oxidative damage in biological systems .
Computational Studies
Computational methods such as molecular docking and density functional theory (DFT) calculations are employed to predict binding interactions between the compound and its biological targets. These studies support experimental findings by providing insights into the electronic properties and potential reactivity of the compound .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine?
- Methodological Answer : Prioritize reaction conditions (e.g., temperature, pH, catalysts) to optimize yield and purity. For example, nucleophilic substitution reactions for introducing the 3,4-dichlorobenzyloxy group require anhydrous conditions and controlled stoichiometry to avoid side products. Use purification techniques like column chromatography or recrystallization to isolate intermediates .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- X-ray crystallography (if crystals are obtainable) for absolute configuration validation, as demonstrated for structurally similar pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays. For cytotoxicity, use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally related pyrimidines, such as thieno[3,2-d]pyrimidines, which have shown antitumor activity .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar pyrimidine derivatives be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying halogen positions, replacing thienyl with pyridinyl). Test these analogs in parallel under standardized assay conditions. For example, highlights how chloro-substituted phenyl rings enhance antimicrobial activity, while fused pyridine-pyrimidine systems improve antitumor potency .
Q. What experimental designs are optimal for evaluating environmental fate or metabolic stability?
- Methodological Answer : Use radiolabeled compound (e.g., ¹⁴C-labeled) in biodegradation studies under OECD 301/302 guidelines. For metabolic stability, employ liver microsome assays (human/rat) with LC-MS/MS quantification. Environmental fate studies should follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic transformations and compartmental distribution .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Apply design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For instance, notes that substituting chlorobenzyl groups via thiol nucleophiles requires precise stoichiometry and inert atmospheres to minimize disulfide byproducts . Use reaction calorimetry to monitor exothermicity and ensure safety in large-scale batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
